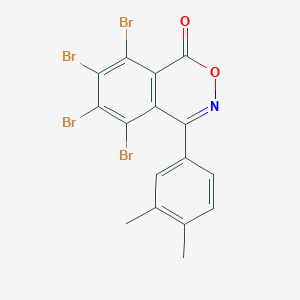
5,6,7,8-Tetrabromo-4-(3,4-dimethylphenyl)-1H-2,3-benzoxazin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetrabromo-4-(3,4-dimethylphenyl)-1H-2,3-benzoxazin-1-one is a brominated benzoxazinone derivative. This compound is known for its unique structural features and potential applications in various fields, including chemistry, biology, and industry. The presence of multiple bromine atoms and a benzoxazinone core makes it an interesting subject for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrabromo-4-(3,4-dimethylphenyl)-1H-2,3-benzoxazin-1-one typically involves the bromination of a suitable precursor. One common method involves the reaction of 4-(3,4-dimethylphenyl)-2,3-benzoxazin-1-one with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the benzoxazinone ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in the laboratory synthesis. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7,8-Tetrabromo-4-(3,4-dimethylphenyl)-1H-2,3-benzoxazin-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as Grignard reagents and organolithium compounds are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzoxazinone derivatives, while reduction reactions can produce partially brominated compounds .
Applications De Recherche Scientifique
5,6,7,8-Tetrabromo-4-(3,4-dimethylphenyl)-1H-2,3-benzoxazin-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5,6,7,8-Tetrabromo-4-(3,4-dimethylphenyl)-1H-2,3-benzoxazin-1-one involves its interaction with specific molecular targets and pathways. The bromine atoms and the benzoxazinone core play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-4-(3,4-dimethylphenyl)pyrimidine: A brominated pyrimidine derivative with similar structural features.
2-Amino-5,6,7,8-tetrabromo-4-(3,4-dimethylphenyl)-1H-2,3-benzoxazin-1-one: Another brominated benzoxazinone derivative with an amino group.
Uniqueness
5,6,7,8-Tetrabromo-4-(3,4-dimethylphenyl)-1H-2,3-benzoxazin-1-one is unique due to its specific bromination pattern and the presence of a benzoxazinone core. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
845728-86-1 |
|---|---|
Formule moléculaire |
C16H9Br4NO2 |
Poids moléculaire |
566.9 g/mol |
Nom IUPAC |
5,6,7,8-tetrabromo-4-(3,4-dimethylphenyl)-2,3-benzoxazin-1-one |
InChI |
InChI=1S/C16H9Br4NO2/c1-6-3-4-8(5-7(6)2)15-9-10(16(22)23-21-15)12(18)14(20)13(19)11(9)17/h3-5H,1-2H3 |
Clé InChI |
HKBQKZSDFFPYQT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=NOC(=O)C3=C2C(=C(C(=C3Br)Br)Br)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


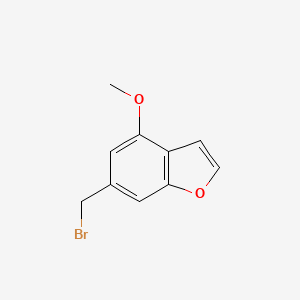

![Methanone, (3-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14197786.png)

![1-[(2S)-1-Phenylpropan-2-yl]piperidine](/img/structure/B14197797.png)
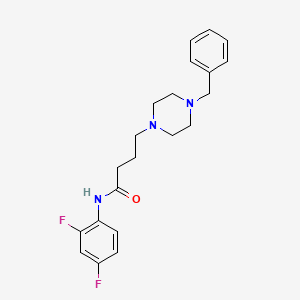
![N-[2-(Cyclopentyloxy)-4-fluorophenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14197810.png)
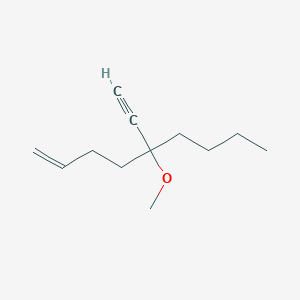
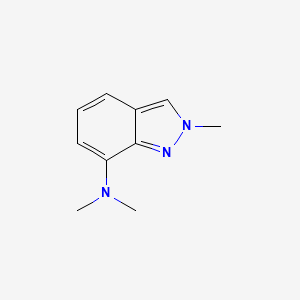
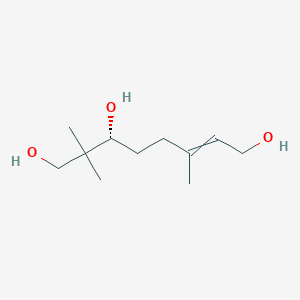
![2-(Difluoromethyl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14197829.png)
![L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine](/img/structure/B14197835.png)

![1H-Pyrrolo[2,3-c]pyridine, 2,3-dimethyl-7-(2-naphthalenyl)-](/img/structure/B14197854.png)
